molecular formula C3HBrINS B008537 2-Bromo-5-iodothiazole CAS No. 108306-63-4

2-Bromo-5-iodothiazole

Cat. No. B008537
CAS RN: 108306-63-4
M. Wt: 289.92 g/mol
InChI Key: MWJCQTBRSKINNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-iodothiazole is a chemical compound with the molecular formula C3HBrINS and a molecular weight of 289.92 . It is used in various scientific studies and finds applications in pharmaceutical research, organic synthesis, and material science due to its unique properties.


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-iodothiazole consists of a five-membered thiazole ring with bromine and iodine substituents . The InChI code for this compound is 1S/C3HBrINS/c4-3-6-1-2(5)7-3/h1H .


Physical And Chemical Properties Analysis

2-Bromo-5-iodothiazole is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

2-Bromo-5-iodothiazole: is a versatile reagent in organic synthesis, particularly in the construction of thiazole derivatives . It serves as a building block for various chemical reactions, including coupling reactions and as a precursor for synthesizing biologically active molecules. Its halogen atoms make it a suitable candidate for cross-coupling reactions, which are pivotal in creating complex organic structures.

Drug Discovery

In the realm of drug discovery, 2-Bromo-5-iodothiazole is utilized for the synthesis of compounds with potential pharmacological activities . The thiazole ring is a common motif in many drugs, and the introduction of bromine and iodine can lead to derivatives with enhanced biological properties. It’s particularly significant in the development of kinase inhibitors and other therapeutic agents.

Material Science

This compound finds applications in material science due to its ability to act as a precursor for materials with specific electronic properties . It can be used in the synthesis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and photovoltaic cells.

Agricultural Research

2-Bromo-5-iodothiazole: plays a role in agricultural research as a precursor for the synthesis of agrochemicals . The thiazole ring is a component of various pesticides and herbicides. Research into new agrochemicals often involves halogenated thiazoles due to their potential for increased activity and selectivity.

Chemical Biology

In chemical biology, 2-Bromo-5-iodothiazole is used to study biological systems and processes . It can be incorporated into larger biomolecules to investigate the structure-activity relationships or used as a probe to understand the interaction between small molecules and biological targets.

Safety and Hazards

2-Bromo-5-iodothiazole is classified as a hazardous compound. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes or skin, rinse cautiously with water .

properties

IUPAC Name

2-bromo-5-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrINS/c4-3-6-1-2(5)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJCQTBRSKINNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546084
Record name 2-Bromo-5-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108306-63-4
Record name 2-Bromo-5-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-iodothiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-iodothiazole
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-iodothiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-iodothiazole
Reactant of Route 5
2-Bromo-5-iodothiazole
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-iodothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.